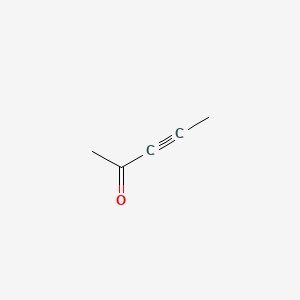

Pent-3-yn-2-one

Description

The exact mass of the compound 2-Pentyn-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-4-5(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOOXMGZVWHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223267 | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-55-0 | |

| Record name | 2-Pentyn-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5DN9J4L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pent-3-yn-2-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of pent-3-yn-2-one. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Chemical Structure and Identification

This compound is a five-carbon ketone containing a carbon-carbon triple bond. Its structure is characterized by a methyl group at one end of the alkyne and a carbonyl group at the second carbon position.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7299-55-0 |

| Molecular Formula | C₅H₆O |

| SMILES | CC#CC(=O)C |

| InChI Key | DZOOXMGZVWHNAS-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a clear liquid with a distinct, unpleasant odor.[1] It is a reactive chemical due to the presence of both a ketone and an alkyne functional group.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 82.102 g/mol | [2] |

| Boiling Point | 105.1 °C at 760 mmHg | [3] |

| 133 °C | [4] | |

| Melting Point | -28.7 °C | [4] |

| Density | 0.897 g/cm³ | [3] |

| Vapor Pressure | 29.9 mmHg at 25°C | [3] |

| Flash Point | 27.3 °C | [3] |

| Solubility | Limited solubility in water, soluble in organic solvents (qualitative, based on similar compounds).[5] | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available and predicted spectral data.

3.1. Mass Spectrometry

The mass spectrum of this compound (under the alias 2-Pentyn-4-one) is available and shows characteristic fragmentation patterns.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): Two singlets are expected, one for the methyl protons adjacent to the carbonyl group and another for the methyl protons at the terminus of the alkyne.

-

¹³C NMR (Predicted): Signals are expected for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the two methyl carbons.

3.3. Infrared (IR) Spectroscopy

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

A weak to medium absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretching.

-

Absorption bands in the C-H stretching region (around 2850-3000 cm⁻¹).

Synthesis of this compound

This compound can be synthesized through several routes. The two primary methods involve the acylation of a propyne derivative and the oxidation of the corresponding secondary alcohol, pent-3-yn-2-ol.

Synthesis via Acylation of Trimethyl(prop-1-ynyl)silane

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of a protected propyne, such as trimethyl(prop-1-ynyl)silane, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.[3]

Synthesis via Oxidation of Pent-3-yn-2-ol

Another viable route is the oxidation of pent-3-yn-2-ol. This method utilizes common oxidizing agents to convert the secondary alcohol to the corresponding ketone.

dot

Caption: Synthetic routes to this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the acylation route. This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

5.1. General Procedure for Synthesis via Acylation

Materials:

-

Trimethyl(prop-1-ynyl)silane

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Anhydrous aluminum trichloride is added to the dichloromethane, and the mixture is stirred.

-

Reactant Addition: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C).

-

Addition of Propyne Derivative: Trimethyl(prop-1-ynyl)silane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Biological Activity

Currently, there is no significant information available in the public domain regarding the specific biological activities or signaling pathway involvement of this compound. It is primarily utilized as a chemical intermediate in organic synthesis.

Safety and Handling

This compound is a flammable liquid.[3] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the key chemical properties, structure, and synthesis of this compound based on currently available information. For further in-depth research and development, it is recommended to consult the primary literature and specialized chemical databases.

References

A Technical Guide to the Physical Characteristics of Pent-3-yn-2-one

Introduction: Pent-3-yn-2-one (CAS No: 7299-55-0) is a chemically reactive, water-clear liquid characterized by a pronounced and unpleasant odor.[1][2] As an α,β-unsaturated ketone containing an alkyne functional group, its unique electronic and structural properties make it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and presents visualized workflows for these procedures, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

The fundamental physical constants of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. The key physical properties of this compound are summarized below.

| Property | Value | Units | Reference |

| Molecular Formula | C₅H₆O | N/A | [3][4] |

| Molecular Weight | 82.102 | g/mol | [4][5] |

| Boiling Point | 105.1 (at 760 mmHg) | °C | [5][6] |

| 133 | °C | [1][2] | |

| Melting Point | -28.7 | °C | [1][2] |

| Density | 0.897 | g/cm³ | [5][6] |

| Refractive Index | 1.421 | N/A | [5] |

Experimental Protocols

Accurate determination of physical properties requires standardized and precise experimental methodologies. The following sections detail the protocols for measuring the key characteristics of a liquid compound like this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the capillary method, a small amount of liquid is heated, and the temperature at which a continuous stream of vapor bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (oil or aluminum block)

Procedure:

-

Add a small volume (a few milliliters) of this compound to the fusion tube.

-

Place the capillary tube into the liquid with its open end down.

-

Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating bath.

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the substance's vapor.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. Since this compound is a liquid at room temperature, this protocol would involve cooling the substance until it solidifies before heating.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Cooling bath (e.g., dry ice/acetone)

-

Thermometer

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Freeze the sample by immersing the capillary tube in a cooling bath until the contents are completely solid.

-

Quickly place the capillary tube into the melting point apparatus.

-

Heat the sample at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last crystal of solid disappears (completion of melting). The melting point is reported as this temperature range.

Determination of Density

Principle: Density is the mass of a substance per unit volume (ρ = m/V). It is determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Carefully add a specific volume of this compound (e.g., 5.0 mL) to the cylinder. Record the exact volume.

-

Measure and record the combined mass of the cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Measure and report the temperature at which the measurement was taken, as density is temperature-dependent.

Determination of Refractive Index

Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light propagates through it. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium-D line at 589 nm)

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, controlled by the circulating water bath (commonly 20°C or 25°C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the instrument's scale.

Visualized Experimental Workflows

To further elucidate the logical flow of the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination of a Liquid.

References

An In-depth Technical Guide to the Spectroscopic Data of Pent-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pent-3-yn-2-one (CH₃COC≡CCH₃), a key chemical intermediate. This document details predicted and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | CH₃ (adjacent to C=O) |

| ~2.0 | Singlet | 3H | CH₃ (adjacent to C≡C) |

Note: This data is predicted based on known chemical shift values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Ketone) |

| ~85 | C≡C (quaternary) |

| ~80 | C≡C (quaternary) |

| ~30 | CH₃ (adjacent to C=O) |

| ~5 | CH₃ (adjacent to C≡C) |

Note: This data is predicted based on known chemical shift values for similar functional groups.

Table 3: Expected Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2240 | C≡C | Alkyne stretch (internal) |

| ~1680 | C=O | Ketone stretch |

| 2950-2850 | C-H | Alkyl C-H stretch |

Note: These are typical absorption ranges for the respective functional groups.

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Fragment Ion | Description |

| 82 | [C₅H₆O]⁺ | Molecular Ion (M⁺) |

| 67 | [M - CH₃]⁺ | Loss of a methyl group |

| 43 | [CH₃CO]⁺ | Acylium ion |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for ketones.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the center of a salt plate (e.g., NaCl or KBr) or the crystal of an ATR-FTIR spectrometer.

-

If using salt plates, place a second plate on top to create a thin film.

-

-

Instrument Parameters (FTIR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample holder should be acquired prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 30-200

-

-

Data Processing:

-

The mass spectrum will be generated by the instrument software.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to Pent-3-yn-2-one: Molecular Formula and Weight

This guide provides detailed information on the molecular formula and molecular weight of pent-3-yn-2-one, a reactive organic compound. The data is presented for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C5H6O[1][2][3][4] |

| Molecular Weight | 82.10 g/mol [1][2][4] |

| Exact Mass | 82.041865 g/mol [2] |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C5H6O.

Experimental Protocol:

-

Identify the number of atoms for each element:

-

Carbon (C): 5 atoms

-

Hydrogen (H): 6 atoms

-

Oxygen (O): 1 atom

-

-

Utilize the standard atomic weights of each element:

-

Atomic weight of C ≈ 12.011 u

-

Atomic weight of H ≈ 1.008 u

-

Atomic weight of O ≈ 15.999 u

-

-

Calculate the total molecular weight:

-

Molecular Weight = (5 * 12.011) + (6 * 1.008) + (1 * 15.999)

-

Molecular Weight = 60.055 + 6.048 + 15.999

-

Molecular Weight = 82.102 g/mol

-

The calculated molecular weight is approximately 82.10 g/mol .[1][2][4]

Chemical Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the arrangement of its atoms and the presence of a ketone functional group and a carbon-carbon triple bond.

References

An In-depth Technical Guide to the IUPAC Nomenclature, Physicochemical Properties, and Synthetic Methodologies of Pent-3-yn-2-one and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic protocols for pent-3-yn-2-one and its diverse array of isomers with the molecular formula C₅H₆O. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and methodologies to support further investigation and application of these compounds.

IUPAC Nomenclature and Classification of C₅H₆O Isomers

The molecular formula C₅H₆O gives rise to a variety of constitutional and stereoisomers, each with unique chemical properties and IUPAC nomenclature. These isomers can be broadly categorized into ketones, aldehydes, cyclic compounds, and unsaturated alcohols/ethers.

This compound , the primary subject of this guide, is systematically named according to IUPAC rules where the principal functional group, the ketone, is indicated by the "-one" suffix. The position of the ketone is assigned the lowest possible locant, which in this case is 2. The carbon-carbon triple bond is denoted by "-yn-" and its position is indicated by the locant 3.

A systematic classification of the isomers of this compound is presented below:

Ketone Isomers

-

This compound: The principal compound of interest.

-

Pent-4-yn-2-one: A positional isomer where the alkyne is at the terminal position.

-

Pent-1-yn-3-one: Another positional isomer of the alkyne and ketone groups.

-

Penta-3,4-dien-2-one: An allenic ketone.

-

Cyclopent-2-en-1-one: A cyclic α,β-unsaturated ketone.[1]

-

3-Methylbut-3-en-2-one: A branched-chain α,β-unsaturated ketone.

Aldehyde Isomers

Aldehydes are constitutional isomers of ketones.[2] For the formula C₅H₆O, the following aldehyde isomers exist:

-

Pent-2-ynal

-

Pent-3-ynal

-

Pent-4-ynal

-

2-Methylbut-2-enal

-

3-Methylbut-2-enal

-

Penta-2,4-dienal

Cyclic Isomers (Non-ketonic)

-

2-Methylfuran: A heterocyclic aromatic compound.[1]

-

3-Methylfuran: A positional isomer of 2-methylfuran.[1]

-

6-Oxabicyclo[3.1.0]hex-3-ene

Unsaturated Alcohol and Ether Isomers

These functional group isomers contain both double or triple bonds and a hydroxyl or ether group.

Physicochemical Data of this compound and Key Isomers

A summary of the key physicochemical properties of this compound and some of its prominent isomers is provided in the table below for easy comparison.

| Property | This compound | Cyclopent-2-en-1-one | 2-Methylfuran |

| Molecular Formula | C₅H₆O | C₅H₆O | C₅H₆O |

| Molecular Weight ( g/mol ) | 82.10 | 82.10 | 82.10 |

| CAS Number | 7299-55-0[5] | 930-30-3 | 534-22-5[6] |

| Boiling Point (°C) | 133[5] | 135-136 | 63-65 |

| Melting Point (°C) | -28.7[5] | - | -88.7 |

| Density (g/cm³) | 0.897 | 0.988 | 0.913 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for their application in research and development.

Synthesis of Pent-3-en-2-one (A Constitutional Isomer)

A common method for the synthesis of 3-penten-2-one, a constitutional isomer of this compound, is through an aldol condensation reaction.

Procedure:

-

Reaction Setup: A reaction vessel is charged with acetone and a catalytic amount of a base, such as sodium hydroxide.

-

Addition of Acetaldehyde: Acetaldehyde is added dropwise to the stirred solution at a controlled temperature to initiate the condensation reaction.

-

Dehydration: The resulting aldol addition product is then dehydrated, often by heating, to yield 3-penten-2-one.[7]

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.[7]

Synthesis of Cyclopentenone

Cyclopentenone can be synthesized from the dehydration of cyclopentenediols.

Procedure:

-

Reaction Setup: A distillation apparatus is charged with a mixture of cyclopentenediols.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate is added.[8]

-

Distillation: The mixture is heated under reduced pressure (10-15 mm), causing the 2-cyclopentenone and water to co-distill.[8]

-

Purification: The distillate is dissolved in methylene chloride, dried over anhydrous sodium sulfate, and the solvent is removed. The final product is purified by distillation.[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds.

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the number of signals corresponds to the number of non-equivalent carbon atoms in the molecule.[9] The chemical shifts provide information about the electronic environment of each carbon. For instance, carbonyl carbons in ketones typically appear far downfield (170-220 ppm).[10]

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift, integration, and multiplicity of the signals are used to determine the structure.

-

Predicted ¹H NMR Data for this compound:

-

Singlet around δ 2.1-2.3 ppm (3H, CH₃-C=O)

-

Singlet around δ 1.9-2.1 ppm (3H, CH₃-C≡)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

-

Expected IR Absorptions for this compound:

-

Strong, sharp absorption around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

Weak to medium absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

-

Biological Activity and Relevance in Drug Development

α,β-Unsaturated carbonyl compounds, including many isomers of this compound, are known to exhibit a range of biological activities. Their reactivity is often attributed to the electrophilic nature of the β-carbon, which can undergo Michael addition with biological nucleophiles such as cysteine residues in proteins.[12]

This reactivity can lead to cytotoxic effects, making these compounds interesting candidates for anticancer drug development.[12] The mechanism of cytotoxicity often involves the induction of apoptosis, potentially through the mitochondrial pathway.[12]

Visualizations

Isomer Classification

The following diagram illustrates the classification of some of the key isomers of C₅H₆O.

Caption: Classification of C₅H₆O Isomers.

Aldol Condensation Workflow for Pent-3-en-2-one Synthesis

The experimental workflow for the synthesis of pent-3-en-2-one via aldol condensation can be visualized as follows.

Caption: Aldol Condensation Workflow.

References

- 1. C5H6O - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Vinylallenylalcohol | C5H6O | CID 129811585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pent-1-en-3-yn-2-ol | C5H6O | CID 143373354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7299-55-0 [chemicalbook.com]

- 6. C5H6O_Molecular formula [molbase.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

Navigating the Acquisition and Application of Pent-3-yn-2-one: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical starting point for innovation. Pent-3-yn-2-one, a versatile building block in organic synthesis, presents both opportunities and challenges in its procurement and application. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential utility in research and development.

Commercial Availability and Suppliers

This compound (CAS No. 7299-55-0) is available from a range of commercial suppliers specializing in research chemicals.[1][2] Availability can vary, with options for purchasing quantities from milligrams to several grams. Key suppliers include platforms such as ChemicalBook, Molport, and Sigma-Aldrich, which list various chemical manufacturing and distribution companies.[1][2][3]

For researchers requiring this compound, a comparative analysis of offerings from different suppliers is crucial. The following table summarizes available data on purity, quantity, and pricing to aid in procurement decisions.

| Supplier Platform/Vendor | Purity | Quantity | Price (USD) |

| AK Scientific (via LookChem) | 99% | 5 g | $1477.00 |

| Various Suppliers (via Molport) | 95% | 250 mg | ~$279.00 - $345.00 |

| 95% | 1 g | ~$610.00 | |

| 95% | 5 g | ~$1932.00 | |

| 95% | 10 g | ~$3271.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current information.

Synthesis of this compound

While commercially available, in-house synthesis of this compound may be a viable option for specific research needs or larger-scale applications. A common synthetic route involves the acylation of a protected propyne derivative.

Experimental Protocol: Synthesis via Acylation of Trimethyl(prop-1-ynyl)silane

This protocol is based on a general method for the synthesis of ynones.

Materials:

-

Trimethyl(prop-1-ynyl)silane

-

Acetyl chloride

-

Aluminium trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyl(prop-1-ynyl)silane in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add aluminium trichloride to the stirred solution.

-

Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography.

Applications in Research and Drug Development

Ynones, such as this compound, are valuable intermediates in organic synthesis due to the reactivity of the triple bond and the carbonyl group. They can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and reductions, to generate diverse molecular scaffolds. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its utility as a building block in the synthesis of potentially bioactive molecules is an active area of research.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context, starting from its acquisition to its incorporation into a synthetic scheme for generating novel compounds for biological screening.

Caption: Workflow for this compound in Drug Discovery.

References

An In-depth Technical Guide to Pent-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pent-3-yn-2-one (CAS Number: 7299-55-0), a reactive chemical intermediate. The document details its chemical identity, physical properties, and critical safety information essential for laboratory handling. A plausible experimental protocol for its synthesis via the oxidation of Pent-3-yn-2-ol is presented, alongside a corresponding experimental workflow diagram. Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Therefore, this guide focuses on the chemical and safety aspects of the compound, providing a foundation for its potential use in synthetic chemistry and drug discovery as a building block for more complex molecules.

Chemical Identity and Properties

This compound is a ketone with a terminal alkyne functional group, making it a versatile reagent in organic synthesis. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7299-55-0 | [1][2] |

| Molecular Formula | C₅H₆O | [1] |

| Molecular Weight | 82.10 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Pentyn-2-one, Methyl 2-butynoate | [2] |

| Physical Form | Liquid | |

| Boiling Point | 105.1 °C at 760 mmHg | [2] |

| Density | 0.897 g/cm³ | [2] |

| Flash Point | 27.3 °C | [2] |

| Vapor Pressure | 29.9 mmHg at 25 °C | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

-

Flammable Liquids: Category 3

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Acute Toxicity, Inhalation: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard and Precautionary Statements

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: A comprehensive list of precautionary statements can be found on the supplier's safety data sheet and includes measures such as P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground all equipment to prevent static discharge.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

In case of accidental release, follow emergency procedures for flammable and toxic liquids.

Experimental Protocols

Synthesis of this compound via Oxidation of Pent-3-yn-2-ol

Materials:

-

Pent-3-yn-2-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pent-3-yn-2-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Pent-3-yn-2-ol) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Aqueous Wash: Combine the organic filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship for Potential Application

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed. However, as a reactive intermediate, its logical application in drug discovery would be as a building block for the synthesis of more complex, potentially bioactive molecules.

References

Methodological & Application

Laboratory Synthesis of Pent-3-yn-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Pent-3-yn-2-one, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the oxidation of the corresponding secondary alcohol, Pent-3-yn-2-ol, and a modern palladium-catalyzed acylation of propyne. These methods offer reliable pathways to the target ynone, with considerations for reaction conditions, scalability, and functional group tolerance.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route for this compound can be guided by factors such as the availability of starting materials, desired yield, and tolerance for specific reagents. The following table summarizes the key quantitative and qualitative aspects of the two detailed protocols.

| Parameter | Method 1: Oxidation of Pent-3-yn-2-ol | Method 2: Palladium-Catalyzed Acylation |

| Starting Materials | Pent-3-yn-2-ol | Propyne, Acetyl Chloride |

| Key Reagents | Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or Jones Reagent (CrO₃/H₂SO₄) | Pd(PPh₃)₄, CuI, Triethylamine |

| Typical Solvent | Dichloromethane (DCM) or Acetone | Tetrahydrofuran (THF) or Toluene |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |

| Reported Yield | Moderate to High (typically 70-95% for similar secondary alcohol oxidations) | Good to Excellent (typically 70-90% for similar ynone syntheses)[1] |

| Key Features | Mild and selective options available (DMP, PCC). Jones oxidation is robust but uses toxic chromium reagents.[2] | Direct C-C bond formation. Avoids pre-functionalization of the alkyne in some modern protocols. |

Experimental Protocols

Method 1: Oxidation of Pent-3-yn-2-ol to this compound

This protocol describes three common methods for the oxidation of the secondary alcohol, Pent-3-yn-2-ol, to the corresponding ketone, this compound. The choice of oxidant depends on the desired reaction conditions (mild vs. strong) and the tolerance of other functional groups in the substrate.

A. Dess-Martin Periodinane (DMP) Oxidation (Mild Conditions)

The Dess-Martin oxidation is a very mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2] It is performed under neutral conditions at room temperature.[2]

-

Materials:

-

Pent-3-yn-2-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of Pent-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the mixture until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

B. Swern Oxidation (Mild, Cryogenic Conditions)

The Swern oxidation is another mild and widely used method that converts primary and secondary alcohols to aldehydes and ketones.[3] It requires cryogenic temperatures.[3]

-

Materials:

-

Pent-3-yn-2-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for reactions under inert atmosphere

-

Dry ice/acetone bath

-

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of Pent-3-yn-2-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture for 45 minutes at -78 °C.

-

Slowly add triethylamine (5.0 eq) to the flask. After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

C. Jones Oxidation (Strong, Acidic Conditions)

The Jones oxidation is a robust method that utilizes chromic acid to oxidize secondary alcohols to ketones.[4] The reaction is fast and high-yielding but uses a carcinogenic chromium(VI) reagent.[4]

-

Materials:

-

Pent-3-yn-2-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Pent-3-yn-2-ol (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

-

Add water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or flash column chromatography.

-

Method 2: Palladium-Catalyzed Acylation of Propyne

This protocol describes a modern and efficient method for the synthesis of ynones through the palladium-catalyzed coupling of a terminal alkyne with an acyl chloride.[1][5]

-

Materials:

-

Propyne (can be bubbled from a cylinder or generated in situ)

-

Acetyl chloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add Pd(PPh₃)₄ (0.01-0.05 eq) and CuI (0.02-0.10 eq).

-

Add anhydrous and degassed THF, followed by anhydrous triethylamine.

-

Bubble propyne gas through the stirred solution for 15-20 minutes at room temperature to ensure saturation. Alternatively, a pre-weighed amount of a propyne source can be used.

-

Slowly add acetyl chloride (1.0-1.2 eq) to the reaction mixture via a syringe.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and copper salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography or distillation.

-

Visualizations

Caption: Workflow for the synthesis of this compound via oxidation of Pent-3-yn-2-ol.

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

References

Pent-3-yn-2-one: A Versatile Building Block in Organic Synthesis for Pharmaceutical and Heterocyclic Scaffolds

Introduction: Pent-3-yn-2-one, a readily available ynone, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical architecture, featuring a conjugated system with an activated triple bond and a ketone carbonyl group, renders it susceptible to a variety of chemical transformations. This reactivity makes it an attractive starting material for the construction of complex molecular frameworks, particularly nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic applications, including the synthesis of pyrazoles and pyridines, as well as its utility in multicomponent reactions for the rapid generation of molecular complexity.

Application 1: Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a cornerstone for the synthesis of the pyrazole core, a common motif in pharmaceuticals. This compound serves as an excellent 1,3-bielectrophilic partner in this reaction, leading to the formation of highly substituted pyrazoles with predictable regioselectivity.

The reaction proceeds via a nucleophilic attack of the hydrazine at the β-carbon of the ynone (a Michael-type addition), followed by an intramolecular cyclization and dehydration. The initial addition can be directed to either the carbonyl carbon or the β-alkynyl carbon, but the subsequent cyclization and aromatization drive the reaction towards the formation of the stable pyrazole ring.

Application Notes and Protocols for Michael Addition Reactions Involving Pent-3-yn-2-one as an Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereocontrol. Pent-3-yn-2-one, an α,β-acetylenic ketone (ynone), serves as a potent Michael acceptor. Its electron-deficient triple bond is highly susceptible to nucleophilic attack, leading to the formation of β-functionalized α,β-unsaturated ketones. These products, often referred to as β-enaminones or β-thienyl ketones depending on the nucleophile, are valuable intermediates in the synthesis of a diverse array of bioactive molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for Michael-type addition reactions involving this compound with a particular focus on the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological importance.

General Reaction Mechanism

The Michael addition to this compound proceeds via the attack of a nucleophile on the β-carbon of the alkyne, which is activated by the adjacent carbonyl group. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The initial addition product is a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-substituted enone. In the case of reaction with hydrazines, this intermediate undergoes a subsequent intramolecular cyclization and dehydration to form a stable pyrazole ring.

Application in Drug Discovery: Synthesis of Pyrazole Derivatives

A significant application of the reaction of this compound with nucleophiles is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of clinically used drugs. The reaction of ynones with hydrazine derivatives provides a direct and efficient route to these important heterocycles.

The general workflow for the synthesis of pyrazoles from this compound is a one-pot reaction involving the conjugate addition of hydrazine followed by cyclization. This method offers a high degree of flexibility, allowing for the introduction of various substituents on the pyrazole ring by using different substituted hydrazines.

Diagram of the General Workflow for Pyrazole Synthesis

Application Notes and Protocols for the Use of Pent-3-yn-2-one in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing pent-3-yn-2-one as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a starting point for further investigation and optimization.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental and widely used method for the synthesis of pyrazole derivatives.[1] this compound, as an α,β-unsaturated ketone, can serve as a synthon for a 1,3-dicarbonyl compound in reactions with hydrazine to yield substituted pyrazoles.

Synthesis of 3,5-Dimethylpyrazole (Analogous Protocol)

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.[1] It is anticipated that the reaction of this compound with hydrazine will proceed through a similar pathway to yield 3,5-dimethylpyrazole.

Reaction Pathway:

Caption: Synthesis of 3,5-Dimethylpyrazole from this compound.

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine sulfate or Hydrazine hydrate

-

Sodium hydroxide (if using hydrazine sulfate)

-

Ethanol

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

Procedure (adapted from Organic Syntheses, Coll. Vol. 4, p.351 (1963)) :[1]

-

In a round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% aqueous sodium hydroxide.

-

Cool the mixture to 15°C in an ice bath.

-

Slowly add this compound (0.50 mole) dropwise with vigorous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring at 15°C for 1 hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four 40 mL portions of diethyl ether.

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting residue is 3,5-dimethylpyrazole.

-

The crude product can be purified by recrystallization from petroleum ether.

Quantitative Data (for analogous reaction with acetylacetone): [1]

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| Acetylacetone | Hydrazine Sulfate | 3,5-Dimethylpyrazole | 77-81 | 107-108 |

Spectroscopic Data for 3,5-Dimethylpyrazole:

-

¹H NMR (CDCl₃): δ 5.85 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2 × CH₃) ppm.[2]

-

¹³C NMR (CDCl₃): δ 148.1, 139.4, 106.4, 12.9, 11.8 ppm.[2]

-

IR (KBr, cm⁻¹): 3250 (-NH), 1650 (C=N), 1600 (C=C).

Synthesis of Pyridines

The Bohlmann-Rahtz pyridine synthesis is a powerful method for the preparation of substituted pyridines from the reaction of an enamine with an ethynylketone.[2][3] this compound is a suitable ethynylketone for this reaction. A one-pot, three-component modification of this synthesis involves the reaction of a 1,3-dicarbonyl compound, an amine (like ammonium acetate), and an alkynone.[4]

Synthesis of 2,4,6-Trimethylpyridine (Analogous Three-Component Protocol)

This protocol describes a one-pot synthesis of a trisubstituted pyridine by reacting this compound with a β-ketoester (ethyl acetoacetate) and ammonium acetate.

Reaction Pathway:

Caption: Bohlmann-Rahtz synthesis of a substituted pyridine.

Experimental Protocol (General Procedure): [4]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottomed flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (10 mL) as the solvent.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Quantitative Data (Representative yields for Bohlmann-Rahtz type reactions):

| Alkynone | Enamine Source | Product Type | Yield Range (%) |

| Ethynylketones | Enamines | Trisubstituted Pyridines | Moderate to Good |

| Alkynone | 1,3-Dicarbonyl + NH₃ | Polysubstituted Pyridines | Good |

Spectroscopic Data for 2,4,6-Trimethylpyridine:

-

¹H NMR (CDCl₃): δ 6.85 (s, 2H, pyridine-H), 2.45 (s, 3H, 4-CH₃), 2.25 (s, 6H, 2,6-CH₃) ppm.

-

¹³C NMR (CDCl₃): δ 156.8, 147.5, 121.3, 24.3, 21.0 ppm.

-

IR (neat, cm⁻¹): 2975, 1605, 1560, 1450, 1375.

Synthesis of Furans

The synthesis of furans from alkynones can be achieved through various methods, including the Paal-Knorr synthesis of a 1,4-dicarbonyl intermediate followed by cyclization, or through metal-catalyzed cycloisomerization reactions.

Synthesis of 2,5-Dimethylfuran (via Analogous Paal-Knorr Synthesis)

This protocol is based on the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][5] While this compound is not a 1,4-dicarbonyl, it can potentially be converted to one (hexane-2,5-dione) through hydration of the alkyne and subsequent tautomerization. The resulting 1,4-diketone can then undergo acid-catalyzed cyclization to form 2,5-dimethylfuran.

Reaction Workflow:

Caption: Paal-Knorr synthesis workflow for 2,5-Dimethylfuran.

Experimental Protocol (adapted from the Paal-Knorr synthesis): [5][6]

Materials:

-

This compound

-

Sulfuric acid or another strong acid catalyst

-

Water

Procedure:

-

In a round-bottomed flask, add this compound (1.0 mmol).

-

Add a solution of dilute sulfuric acid (e.g., 1 M).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC or GC-MS for the formation of hexane-2,5-dione and subsequently 2,5-dimethylfuran.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude 2,5-dimethylfuran.

-

The product can be purified by distillation.

Quantitative Data (for analogous Paal-Knorr synthesis):

| Starting Material | Catalyst | Product | Yield Range (%) |

| 1,4-Diketones | Acid (e.g., H₂SO₄, p-TsOH) | Substituted Furans | Generally High |

Spectroscopic Data for 2,5-Dimethylfuran:

-

¹H NMR (CDCl₃): δ 5.85 (s, 2H, furan-H), 2.25 (s, 6H, 2 × CH₃) ppm.

-

¹³C NMR (CDCl₃): δ 151.1, 105.7, 13.5 ppm.[7]

-

IR (neat, cm⁻¹): 3100, 2920, 1580, 1380, 1020, 790.

Gold-Catalyzed Cycloisomerization (Potential Application)

Gold catalysts are known to effectively catalyze the cycloisomerization of enynols and other unsaturated systems to form furans.[8][9][10] The application of a similar catalytic system to this compound could potentially lead to the formation of furan derivatives, although the exact reaction pathway and product would depend on the specific reaction conditions and any co-reactants. Further research in this area is warranted.

Disclaimer: The experimental protocols provided are adapted from literature procedures for analogous compounds. These protocols should be considered as a starting point, and optimization of reaction conditions (temperature, reaction time, catalyst loading, etc.) may be necessary for the specific application of this compound. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,5-Dimethylfuran(625-86-5) 13C NMR [m.chemicalbook.com]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Catalytic Hydrogenation of Pent-3-yn-2-one to Pentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of pent-3-yn-2-one to the saturated ketone, pentan-2-one. This transformation is a key step in various synthetic pathways where the removal of unsaturation is required while preserving the carbonyl functionality. The protocols outlined below focus on achieving high conversion and selectivity using common heterogeneous catalysts.

Introduction

The selective hydrogenation of multifunctional molecules is a cornerstone of modern organic synthesis. This compound is an α,β-unsaturated ketone containing both an alkyne and a ketone functional group. The complete reduction of the carbon-carbon triple bond to a single bond without affecting the carbonyl group is a common requirement in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of catalyst and reaction conditions is critical to prevent over-reduction to the corresponding alcohol (pentan-2-ol) or incomplete hydrogenation, which would leave the alkene intermediate (pent-3-en-2-one). Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon multiple bonds.[1] Generally, catalytic hydrogenation with Pd/C reduces non-polar carbon-carbon double and triple bonds more readily than the more polar carbon-oxygen double bond of aldehydes and ketones.

Reaction Pathway

The hydrogenation of this compound to pentan-2-one proceeds in a stepwise manner. The initial hydrogenation reduces the alkyne to an alkene (pent-3-en-2-one). This intermediate is then further hydrogenated to the desired saturated ketone, pentan-2-one. Over-reduction can lead to the formation of pentan-2-ol.

Caption: Reaction pathway for the hydrogenation of this compound.

Data Presentation: Catalyst Performance

The following table summarizes the expected performance of different catalytic systems for the hydrogenation of this compound to pentan-2-one based on general principles of catalytic hydrogenation.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion of this compound (%) | Selectivity for Pentan-2-one (%) |

| 5% Pd/C | 1-5 | 1-5 | 25 | Ethanol | 2-6 | >99 | ~95 |

| 10% Pd/C | 1-5 | 1-5 | 25 | Methanol | 1-4 | >99 | ~98 |

| Platinum(IV) oxide (PtO₂) | 1-5 | 1-5 | 25 | Ethyl Acetate | 4-8 | >99 | ~90 (potential for over-reduction) |

| Raney Nickel | 5-10 | 10-50 | 50-100 | Ethanol | 6-12 | >99 | ~85 (harsher conditions may increase over-reduction) |

Experimental Protocols

The following protocols provide a general framework for the catalytic hydrogenation of this compound. Optimization of reaction conditions may be necessary to achieve desired outcomes.

Protocol 1: Small-Scale Batch Hydrogenation using a Balloon

This protocol is suitable for small-scale reactions at atmospheric pressure.

Materials:

-

This compound

-

5% or 10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Needles and tubing

Procedure:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

-

Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%).

-

Inerting: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas from a balloon via a needle through the septum. Ensure a continuous positive pressure of hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude pentan-2-one. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using a Parr Shaker Apparatus

This protocol is suitable for reactions requiring higher hydrogen pressure.

Materials:

-

This compound

-

5% or 10% Palladium on carbon (Pd/C)

-

Methanol (or other suitable solvent)

-

Parr shaker apparatus with a pressure-rated reaction vessel

-

Hydrogen gas cylinder with a regulator

Procedure:

-

Reactor Charging: Charge the pressure vessel of the Parr shaker with this compound (1 equivalent) and methanol (to an appropriate volume).

-

Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%).

-

Sealing and Purging: Seal the reaction vessel and connect it to the Parr shaker apparatus. Purge the vessel with an inert gas (nitrogen or argon) several times to remove all oxygen.

-

Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Reaction: Begin shaking the vessel at the desired temperature (typically room temperature).

-

Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. A stable pressure indicates the completion of the reaction.

-

Depressurization and Purging: Once the reaction is complete, stop the shaking, and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Work-up and Isolation: Follow steps 9 and 10 from Protocol 1 to remove the catalyst and isolate the product.

Experimental Workflow

Caption: General workflow for the catalytic hydrogenation of this compound.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Catalysts: Palladium on carbon is pyrophoric, especially when dry and finely divided. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry completely on the filter paper. Quench the used catalyst carefully with water.

-

Pressure: When using a Parr shaker or any pressure vessel, ensure it is properly maintained and operated within its pressure limits. Always follow the manufacturer's instructions.

Conclusion

The catalytic hydrogenation of this compound to pentan-2-one is a straightforward and high-yielding transformation when appropriate catalysts and conditions are employed. Palladium on carbon is a highly effective and selective catalyst for this purpose. The provided protocols offer a solid starting point for researchers to perform this reaction efficiently and safely.

References

Application Notes and Protocols: Electrophilic Addition Reactions of Pent-3-yn-2-one with Halogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-yn-2-one is a conjugated α,β-alkynyl ketone, a class of compounds with significant utility in organic synthesis. The presence of both an electron-withdrawing ketone and a carbon-carbon triple bond provides multiple reactive sites for electrophilic addition reactions. Halogenated enones and ynones are valuable intermediates in the synthesis of complex molecules, including pharmacologically active compounds. The introduction of halogens can significantly influence a molecule's biological activity and metabolic stability, making the study of these reactions crucial for drug discovery and development.[1][2]

Predicted Reaction Pathways

The reaction of this compound with electrophilic halogens can potentially proceed through two main pathways:

-

Electrophilic Addition to the Alkyne: The carbon-carbon triple bond can react with halogens to form di- or tetra-halogenated products. The addition of one equivalent of a halogen is expected to yield a dihaloalkene.[3][4] The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms.[3][4]

-

α-Halogenation of the Ketone: The α-carbon to the carbonyl group can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate, respectively.[5][6]

The regioselectivity and chemoselectivity of the reaction will depend on the specific reaction conditions, including the solvent, temperature, and the presence of catalysts.

Predicted Products

The expected products from the reaction of this compound with one equivalent of a halogen (X₂) are the (E)- and (Z)-3,4-dihalo-pent-3-en-2-ones. The anti-addition mechanism would favor the formation of the (E)-isomer. With excess halogen, the formation of a tetrahaloalkane is possible.[3]

| Halogen (X₂) | Predicted Major Product (1 eq.) | Predicted Structure |

| Bromine (Br₂) | (E)-3,4-Dibromopent-3-en-2-one |  |

| Chlorine (Cl₂) | (E)-3,4-Dichloropent-3-en-2-one |  |

Experimental Protocols (General)

Note: The following protocols are generalized for the electrophilic halogenation of alkynes and should be considered as a starting point for the reaction with this compound. Optimization of reaction conditions is highly recommended.

Protocol 1: Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-